3-(2,6-Dimethylphenyl)azetidine
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Overview
Description
3-(2,6-Dimethylphenyl)azetidine is a four-membered nitrogen-containing heterocycle This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
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Aza Paternò–Büchi Reaction: : One of the most efficient methods to synthesize azetidines, including 3-(2,6-Dimethylphenyl)azetidine, is the [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction typically proceeds under photochemical conditions and is known for its high regio- and stereoselectivity.
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Alkylation of Primary Amines: : Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This method is straightforward and efficient for synthesizing various 1,3-disubstituted azetidines.
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Microwave Irradiation: : A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . This method is simple and efficient for producing azetidines.
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale adaptations of the synthetic routes mentioned above. The use of microwave irradiation and photochemical reactions can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Azetidines can undergo oxidation reactions, often leading to the formation of more complex nitrogen-containing compounds.
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Reduction: : Reduction reactions can convert azetidines into their corresponding amines, which can be further functionalized.
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Substitution: : Azetidines can participate in substitution reactions, where the nitrogen atom can be replaced or modified with various functional groups.
Common Reagents and Conditions
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Oxidizing Agents: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reducing Agents: : Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
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Substitution Reagents: : Halogenating agents and organometallic reagents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro compounds, while reduction typically yields amines.
Scientific Research Applications
3-(2,6-Dimethylphenyl)azetidine has several applications in scientific research:
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Chemistry: : It is used as a building block for synthesizing more complex molecules and polymers .
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Biology: : Its unique structure makes it a valuable tool for studying biological processes and interactions.
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Medicine: : Azetidines are explored for their potential therapeutic applications, including as antibacterial and antiviral agents .
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Industry: : They are used in the production of coatings, adhesives, and other materials due to their unique chemical properties .
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylphenyl)azetidine involves its interaction with various molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity can be harnessed for specific applications, such as drug development and material science .
Comparison with Similar Compounds
Similar Compounds
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Aziridines: : These are three-membered nitrogen-containing heterocycles with even higher ring strain than azetidines .
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Pyrrolidines: : These are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity compared to azetidines .
Uniqueness
3-(2,6-Dimethylphenyl)azetidine is unique due to its specific substitution pattern and the presence of the 2,6-dimethylphenyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
3-(2,6-Dimethylphenyl)azetidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, effects in various biological systems, and relevant case studies.
- Molecular Formula : C12H15N
- Molecular Weight : 189.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound has been studied for its potential role as an inhibitor in several pathways:
- STAT3 Inhibition : Recent studies indicate that azetidine derivatives can inhibit the DNA-binding activity of STAT3, a transcription factor involved in tumorigenesis. The binding affinity and inhibitory potency can vary based on structural modifications around the azetidine ring .
- Neuroprotective Effects : Compounds similar to this compound have demonstrated neuroprotective properties in cellular models. For instance, analogs were shown to protect SH-SY5Y neuroblastoma cells from oxidative stress-induced apoptosis .
Biological Activity Data
Case Studies
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Inhibition of Cancer Cell Proliferation :
A study investigated the effects of azetidine derivatives on the MDA-MB-231 and MDA-MB-468 breast cancer cell lines. Despite demonstrating potent inhibition of STAT3 in vitro, these compounds exhibited limited cellular activity at concentrations up to 10 μM due to poor membrane permeability caused by polar functional groups . -
Neuroprotective Mechanisms :
Another investigation focused on the neuroprotective effects of azetidine derivatives against oxidative stress. The results indicated that specific modifications to the azetidine structure could enhance protective efficacy against neurotoxic agents in SH-SY5Y cells, highlighting the importance of chemical structure in biological activity .
Research Findings
Recent advancements in synthetic strategies for azetidines have allowed for the development of a diverse array of derivatives with varied biological activities. The ability to modify the azetidine scaffold has led to compounds with improved potency and selectivity against specific targets:
- Structure-Activity Relationship (SAR) studies reveal that modifications at the phenyl ring significantly influence both binding affinity and biological efficacy.
- Cell Membrane Permeability : The introduction of non-polar groups has been shown to enhance cellular uptake and bioavailability, which is crucial for therapeutic applications .
Properties
Molecular Formula |
C11H15N |
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Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-(2,6-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-8-4-3-5-9(2)11(8)10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3 |
InChI Key |
DTPOGWJMZAVGID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CNC2 |
Origin of Product |
United States |
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